molecular formula C18H16ClN3O2S B5720355 ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5720355
M. Wt: 373.9 g/mol
InChI Key: XSBUVNCPLKFIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as CCTA, is a chemical compound that belongs to the group of triazole derivatives. It has been widely studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is important in the treatment of Alzheimer's disease. It has also been found to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria, as well as exhibit antitumor properties. It has also been found to inhibit acetylcholinesterase activity, which is important in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its unique properties, which make it a useful tool for chemical biology research. Additionally, it has been found to exhibit antifungal, antibacterial, and antitumor properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate. One possible direction is the further exploration of its antifungal, antibacterial, and antitumor properties, which may lead to the development of new drugs. Additionally, the study of its mechanism of action may provide insight into the development of new treatments for Alzheimer's disease. Finally, the development of new synthesis methods for ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate may lead to the production of larger quantities of the compound, which may facilitate its use in scientific research.

Synthesis Methods

Ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized through a series of chemical reactions. The first step is the reaction between 4-chlorobenzaldehyde and phenylhydrazine to form 4-(4-chlorophenyl) hydrazine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate. Finally, the thiol group is introduced through the reaction between ethyl 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate and thiourea to form ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate.

Scientific Research Applications

Ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential use in various scientific research applications. It has been found to exhibit antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity. Additionally, ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential use in the development of new drugs and as a tool for chemical biology research.

properties

IUPAC Name

ethyl 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-8-10-14(19)11-9-13)22(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBUVNCPLKFIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

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